Mammea A/BA is a neoflavonoid. It has a role as a metabolite.
Mammea A/BA
CAS No.: 5224-54-4
Cat. No.: VC1781371
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5224-54-4 |
|---|---|
| Molecular Formula | C25H26O5 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3 |
| Standard InChI Key | SBHOAZQBEGVQLJ-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O |
| Canonical SMILES | CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O |
| Melting Point | 125-126°C |
Introduction
Chemical Structure and Properties
Mammea A/BA (CAS No. 5224-54-4), also known as isomammeisin, is a prenylated neoflavonoid with a molecular formula of C25H26O5 and a molecular weight of 406.5 g/mol . The compound features a 4-phenylchromene backbone, which classifies it as a neoflavonoid, and contains a C5-isoprenoid substituent that further categorizes it as a prenylated neoflavonoid .
The IUPAC name of Mammea A/BA is 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one . Its chemical structure contains several functional groups that contribute to its biological activities, including hydroxyl groups, a lactone ring, and aliphatic side chains.
Physical and Chemical Properties
Mammea A/BA exhibits specific physicochemical properties that influence its biological behavior and potential applications:
| Property | Description |
|---|---|
| Physical State | Solid |
| Molecular Formula | C25H26O5 |
| Molecular Weight | 406.5 g/mol |
| Solubility | Practically insoluble in water, lipophilic |
| Hydrophobicity | Very hydrophobic |
| pH Character | Relatively neutral |
| InChI Key | SBHOAZQBEGVQLJ-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)C1=C(O)C(CC=C(C)C)=C(O)C2=C1OC(=O)C=C2C1=CC=CC=C1 |
Mammea A/BA's high hydrophobicity and poor water solubility are significant considerations for its pharmaceutical applications, potentially requiring special formulation techniques for effective delivery .
Natural Sources and Occurrence
Mammea A/BA has been identified in several plant species, primarily within the Calophyllaceae family. The compound has been isolated and characterized from the following sources:
Biological Activities and Pharmacological Effects
Mammea A/BA demonstrates a range of biological activities that make it a compound of significant interest for pharmaceutical research. These activities span antibacterial, antiparasitic, and potential anticancer properties.
Antiparasitic Activity
One of the most notable biological activities of Mammea A/BA is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that Mammea A/BA combats T. cruzi through multiple mechanisms:
These mechanisms make Mammea A/BA a valuable research tool for Chagas disease and highlight its potential as a lead compound for antiparasitic drug development.
| Extract Type | LC50 (μg/mL) | 95% Confidence Interval | Toxicity Profile |
|---|---|---|---|
| MAD | 8.39 | 6.55–10.23 | Highly toxic |
| MAC | 12.67 | 10.84–14.51 | Highly toxic |
| MAM | 11.66 | 9.90–13.42 | Highly toxic |
| K2Cr2O7 (positive control) | 109.98 | 89.19–130.77 | Toxic |
The LC50 values for these extracts were significantly lower than that of the toxic positive control (K2Cr2O7), indicating higher toxicity . The relative toxicity correlates with the GC-MS phytochemical profiling, with MAD extract having the highest relative amount of identified cytotoxic compounds (13.16%), compared to MAC (8.11%) and MAM (7.69%) extracts .
Insecticidal Activity
Mammea americana leaf extracts also demonstrate insecticidal activity against Ferrisia sp. insects:
| Extract Type | Exposure Time | LC50 (mg/mL) | 95% Confidence Interval | Regression Coefficient (R²) |
|---|---|---|---|---|
| MAD | 24 h | 9.86 | 7.31–12.40 | 0.957 |
| MAC | 24 h | 14.26 | 8.14–20.37 | 0.961 |
| MAM | 24 h | 10.80 | 5.30–16.31 | 0.911 |
| MAM | 48 h | 5.90 | 3.55–8.25 | 0.943 |
These findings suggest potential applications of Mammea A/BA and related compounds as natural bioinsecticides .
Comparative Analysis with Other Mammea Compounds
Mammea A/BA is one of several related compounds found in Mammea species. Understanding its relationship with other Mammea coumarins provides context for its biological activities and potential applications.
Comparison with Mammea B/BA
While Mammea A/BA shows significant biological activities, comparative studies indicate that Mammea B/BA demonstrates superior antibacterial efficacy, particularly against Staphylococcus aureus strains:
-
Mammea B/BA isolated from Mammea americana seeds has shown potent inhibition of methicillin-resistant Staphylococcus aureus with MIC values between 0.5 and 1.0 μg/ml
-
Mammea B/BA is considered one of the most potent mammea coumarins reported to date based on literature reviews
-
Toxicity assessments of Mammea B/BA against the nematode Caenorhabditis elegans and human fibroblasts indicate low toxicity, suggesting a favorable therapeutic index
This comparison highlights the structural specificity of biological activities among related mammea compounds, with slight variations in structure potentially leading to significant differences in potency and target selectivity.
Related Mammea Compounds
Several related mammea compounds have been identified and studied:
-
Mammea A/BB, another prenylated neoflavonoid found in Mammea americana
-
Mammea A/AA cyclo D and Mammea A/AA cyclo F, also isolated from Mammea americana seeds
-
A mixture of Mammea B/BA cyclo F plus Mammea B/BD cyclo F reported in some studies
These compounds share structural similarities with Mammea A/BA but may exhibit different biological activities and potencies.
Research Applications and Future Directions
The biological activities of Mammea A/BA suggest several potential research and therapeutic applications:
Current Applications
-
Serve as a research tool for studying mechanisms of action against Trypanosoma cruzi
-
Function as a model compound for developing more potent antiparasitic agents
-
Contribute to understanding structure-activity relationships in prenylated neoflavonoids
-
Act as a potential biomarker for the consumption of Mammea americana fruits in nutritional studies
Future Research Directions
The current research on Mammea A/BA opens several avenues for future investigation:
-
Development of synthetic analogs with enhanced potency and reduced toxicity
-
Detailed studies of pharmacokinetics and bioavailability to address its poor water solubility
-
Exploration of potential synergistic effects with established antibiotics or antiparasitic drugs
-
Investigation of specific cellular targets and signaling pathways affected by Mammea A/BA
-
Assessment of its potential for cancer treatment, given its interactions with cell death pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume